molecular formula C6H6OS2 B8677929 Thiophene-2-thiol, S-acetyl-

Thiophene-2-thiol, S-acetyl-

Cat. No. B8677929
M. Wt: 158.2 g/mol
InChI Key: JCCFKXLGGNMORV-UHFFFAOYSA-N
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Patent
US05041461

Procedure details

The chlorothiophene of (e) above (0.016 mol) in 10 ml of acetic acid was added to a solution of 0.9 ml of concentrated sulphuric acid in 10 ml of acetic acid. Whilst stirring, thioacetic acid (0.016 mol) was added and the mixture stood at room temperature for eight hours. Filtration of the precipitate afforded 75% of acetylthiothiophene which was recrystallised from hexane, m.p. 112°-114° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.016 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.OC1[C:12](C)=[C:11]([O:14]C)[S:10]C=1C(OC)=O.S(=O)(=O)(O)O.C(O)(=S)C>C(O)(=O)C>[C:11]([S:10][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1)(=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC=CC1
Name
( e )
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(SC(=C1C)OC)C(=O)OC
Name
Quantity
0.9 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.016 mol
Type
reactant
Smiles
C(C)(=S)O

Conditions

Stirring
Type
CUSTOM
Details
Whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)SC=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.